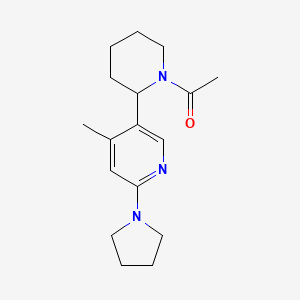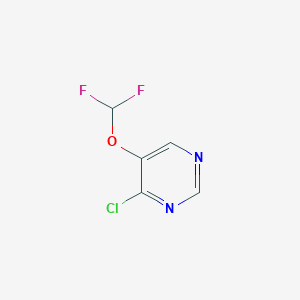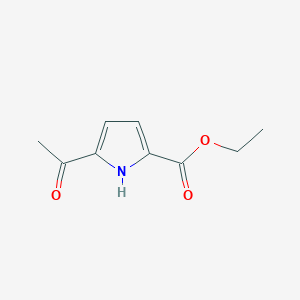
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl glycinate hydrochloride with acyl (bromo)acetylenes in the presence of a base such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . This method is advantageous due to its metal-free nature and high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous-flow processes to ensure safety and efficiency. These processes often utilize starting materials like ethyl glycinate hydrochloride and employ conditions that minimize the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of ethyl esters and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 5-acetyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group.
Ethyl 5-acetyl-1H-pyrrole-3-carboxylate: Similar but with the carboxylate group at a different position on the pyrrole ring.
Uniqueness
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an acetyl group and an ethyl ester group on the pyrrole ring provides distinct chemical properties that can be exploited in various synthetic and biological applications .
Propriétés
Numéro CAS |
119647-70-0 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
ethyl 5-acetyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-5-4-7(10-8)6(2)11/h4-5,10H,3H2,1-2H3 |
Clé InChI |
UMAGGVUZZDOQKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



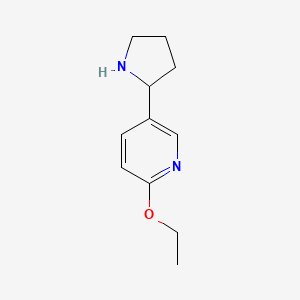
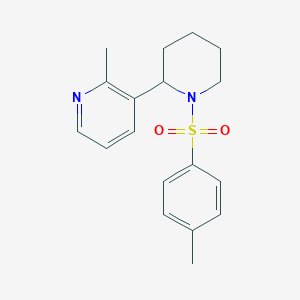




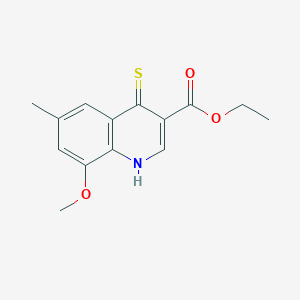
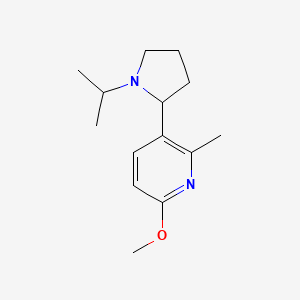

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide](/img/structure/B11808921.png)
